molecular formula C19H16 B14853776 1-(2-Methylstyryl)naphthalene

1-(2-Methylstyryl)naphthalene

Cat. No.: B14853776
M. Wt: 244.3 g/mol
InChI Key: JFYOSUYIDPDIAI-BUHFOSPRSA-N
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Description

1-(2-Methylstyryl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a styryl group (a vinylbenzene moiety) bearing a methyl group at the 2-position of the benzene ring. This structure combines the extended π-conjugation of naphthalene with the steric and electronic effects of the styryl substituent.

However, its environmental persistence and toxicity profile remain understudied compared to simpler naphthalene derivatives like 1-methylnaphthalene or 2-methylnaphthalene .

Properties

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1-[(E)-2-(2-methylphenyl)ethenyl]naphthalene

InChI

InChI=1S/C19H16/c1-15-7-2-3-8-16(15)13-14-18-11-6-10-17-9-4-5-12-19(17)18/h2-14H,1H3/b14-13+

InChI Key

JFYOSUYIDPDIAI-BUHFOSPRSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methylstyryl)naphthalene typically involves the reaction of 2-methylstyrene with naphthalene under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the product .

Mechanism of Action

Comparison with Similar Compounds

Table 1. Physicochemical Properties of Selected Naphthalene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Log P (Octanol-Water) Key Structural Features
Naphthalene C₁₀H₈ 128.17 218 3.30 Unsubstituted PAH
1-Methylnaphthalene C₁₁H₁₀ 142.20 245 3.87 Methyl group at position 1
2-Methylnaphthalene C₁₁H₁₀ 142.20 241 3.82 Methyl group at position 2
1-(2-Bromoethyl)naphthalene C₁₂H₁₁Br 235.12 213 (at 100 mmHg) ~4.2 (estimated) Bromoethyl substituent
This compound C₁₉H₁₆ 244.34 Not reported ~5.0 (estimated) Styryl group with 2-methyl substitution

Key Observations:

  • Substituent Effects : The styryl group in this compound introduces steric bulk and extended conjugation, likely increasing hydrophobicity (higher Log P) compared to methyl or bromoethyl derivatives .
  • Thermal Stability : Methylnaphthalenes exhibit higher boiling points than unsubstituted naphthalene due to increased molecular weight and van der Waals interactions. The styryl derivative’s boiling point is expected to exceed 300°C, though experimental data are lacking .

Toxicological Profiles

Table 2. Comparative Toxicity of Naphthalene Derivatives

Compound Inhalation LC₅₀ (Rat) Oral LD₅₀ (Rat) Key Health Effects
Naphthalene 180 ppm (4h) 490 mg/kg Hemolytic anemia, cataracts, respiratory irritation
1-Methylnaphthalene Not reported 1,840 mg/kg Mild hepatotoxicity, less hemolytic than naphthalene
2-Methylnaphthalene Not reported 1,500 mg/kg Similar to 1-methylnaphthalene but with higher renal toxicity
This compound No data No data Predicted: Possible neurotoxicity or carcinogenicity due to structural similarity to styrene derivatives

Mechanistic Insights:

  • Methylnaphthalenes are metabolized via cytochrome P450 enzymes to epoxides and diols, which mediate toxicity in hepatic and renal tissues .

Environmental Fate and Bioaccumulation

  • Persistence : Methylnaphthalenes exhibit moderate environmental persistence (half-life ~2–14 days in water). The styryl derivative’s larger size and hydrophobicity may enhance bioaccumulation in lipid-rich tissues .
  • Degradation Pathways : Microbial degradation of methylnaphthalenes occurs via dioxygenase-mediated ring cleavage. The styryl group’s vinyl linkage may resist biodegradation, leading to longer environmental retention .

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